molecular formula C18H34N2 B14920838 4-Methyl-1'-(4-methylcyclohexyl)-1,4'-bipiperidine

4-Methyl-1'-(4-methylcyclohexyl)-1,4'-bipiperidine

Cat. No.: B14920838
M. Wt: 278.5 g/mol
InChI Key: ROFKVSGLSRGFIO-UHFFFAOYSA-N
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Description

4-Methyl-1’-(4-methylcyclohexyl)-1,4’-bipiperidine is an organic compound characterized by its unique structure, which includes a bipiperidine backbone with a methyl group attached to the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1’-(4-methylcyclohexyl)-1,4’-bipiperidine typically involves the following steps:

    Formation of the Bipiperidine Backbone: The bipiperidine backbone can be synthesized through a series of reactions starting from piperidine. This may involve the use of reagents such as sodium hydride and various alkylating agents.

    Introduction of the Methyl Group: The methyl group can be introduced to the cyclohexyl ring through a Friedel-Crafts alkylation reaction, using methyl chloride and an aluminum chloride catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1’-(4-methylcyclohexyl)-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydroxide, potassium tert-butoxide, aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-1’-(4-methylcyclohexyl)-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1’-(4-methylcyclohexyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohexanemethanol: Similar in structure but with a hydroxyl group instead of a bipiperidine backbone.

    4-Methyl-1-cyclohexen-1-ylboronic acid: Contains a boronic acid group, used in different chemical reactions.

Uniqueness

4-Methyl-1’-(4-methylcyclohexyl)-1,4’-bipiperidine is unique due to its bipiperidine backbone, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C18H34N2

Molecular Weight

278.5 g/mol

IUPAC Name

1-(4-methylcyclohexyl)-4-(4-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C18H34N2/c1-15-3-5-17(6-4-15)20-13-9-18(10-14-20)19-11-7-16(2)8-12-19/h15-18H,3-14H2,1-2H3

InChI Key

ROFKVSGLSRGFIO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCC(CC2)N3CCC(CC3)C

Origin of Product

United States

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